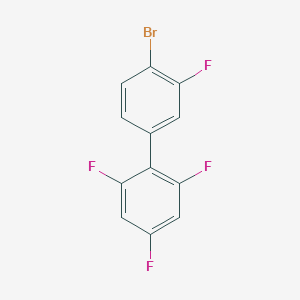
3-(aminomethyl)-2-methylaniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-2-methylaniline dihydrochloride, or 3-AMDM, is an organic base compound of the aminomethyl group. It is widely used in laboratory experiments and industrial processes as an intermediate reagent for the synthesis of various compounds. It is also used in the pharmaceutical industry for the synthesis of drugs and in the food industry as a preservative. 3-AMDM is a white crystalline solid with a melting point of 179°C and a boiling point of 232°C. It is soluble in water and ethanol, and insoluble in ether and benzene.
作用机制
3-AMDM acts as an intermediate reagent in the synthesis of organic compounds. It is used as a catalyst in the reaction of 2-methylaniline with aqueous hydrochloric acid. This reaction produces an intermediate product, 3-(aminomethyl)-2-methylaniline hydrochloride, which is then crystallized to obtain the desired product. The reaction is typically done in a two-necked round-bottomed flask equipped with a reflux condenser. The reaction is heated to a temperature of 70-80°C, and the reaction is complete in about an hour.
Biochemical and Physiological Effects
3-AMDM has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the growth of certain bacteria and fungi. It has also been found to have an inhibitory effect on the growth of certain cancer cells. In addition, it has been found to have an anti-inflammatory effect, and it has been found to have an effect on the metabolism of certain drugs.
实验室实验的优点和局限性
The use of 3-AMDM in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. It is also relatively easy to synthesize and easy to handle. Furthermore, it is relatively non-toxic and has a low environmental impact.
However, there are also some limitations to the use of 3-AMDM in laboratory experiments. It is a relatively unstable compound, and it can be difficult to control its concentration in a reaction. Furthermore, it can be difficult to obtain a high yield of the desired product in a reaction.
未来方向
The use of 3-AMDM in laboratory experiments has several potential future directions. One potential future direction is to use it as a catalyst for the synthesis of pharmaceuticals and other organic compounds. Another potential future direction is to use it in the synthesis of materials for research in the fields of nanotechnology and materials science. Finally, it could be used to develop new methods for the synthesis of organic compounds and other materials.
合成方法
3-AMDM is synthesized by the reaction of 2-methylaniline with aqueous hydrochloric acid. This reaction produces an intermediate product, 3-(aminomethyl)-2-methylaniline hydrochloride, which is then crystallized to obtain the desired product. The reaction is typically done in a two-necked round-bottomed flask equipped with a reflux condenser. The reaction is heated to a temperature of 70-80°C, and the reaction is complete in about an hour.
科学研究应用
3-AMDM is used in a number of scientific research applications. It is used in the synthesis of organic compounds, such as amino acids and peptides. It is also used in the synthesis of drugs, such as antibiotics and antifungals. It is also used in the synthesis of dyes, pigments, and other compounds for industrial applications. In addition, it is used in the synthesis of materials for research in the fields of nanotechnology and materials science.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-2-methylaniline dihydrochloride involves the reaction of 3-(chloromethyl)-2-methylaniline with ammonia followed by treatment with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-(chloromethyl)-2-methylaniline", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-(chloromethyl)-2-methylaniline is dissolved in anhydrous ethanol.", "Step 2: Ammonia gas is bubbled through the solution at room temperature for several hours.", "Step 3: The resulting mixture is heated under reflux for several hours to complete the reaction.", "Step 4: The reaction mixture is cooled and the product is isolated by filtration.", "Step 5: The product is dissolved in hydrochloric acid and the dihydrochloride salt is formed by evaporation of the solvent." ] } | |
CAS 编号 |
2703775-03-3 |
产品名称 |
3-(aminomethyl)-2-methylaniline dihydrochloride |
分子式 |
C8H14Cl2N2 |
分子量 |
209.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



